Methyl petroselinate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

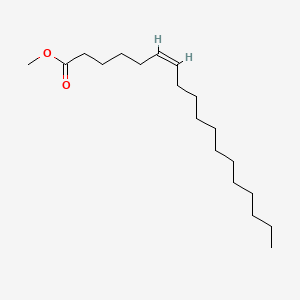

methyl (Z)-octadec-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTVDKVXAFJVRU-YPKPFQOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315075 | |

| Record name | Methyl petroselinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2777-58-4 | |

| Record name | Methyl petroselinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2777-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl petroselinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002777584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl petroselinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (Z)-octadec-6-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PETROSELINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/774W29LWKQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Activity of Methyl Petroselinate: An Overview of Current Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl petroselinate (B1238263), also known as methyl cis-6-octadecenoate, is a fatty acid methyl ester that has garnered attention within the scientific community for its presence in various plant extracts exhibiting notable biological activities. As a derivative of petroselinic acid, an isomer of oleic acid, methyl petroselinate is emerging as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of research on the biological activity of this compound, with a focus on its antioxidant, antibacterial, and anti-inflammatory properties. The information presented herein is based on studies of extracts in which this compound is a significant component, as research on the pure, isolated compound is currently limited.

Antioxidant Activity

This compound has been identified as a major constituent in several plant extracts that demonstrate significant antioxidant properties. While quantitative data for the pure compound is not yet available, studies on these extracts provide strong indications of its potential contribution to free radical scavenging.

Table 1: Antioxidant Activity of Extracts Containing this compound

| Plant Source | Extract Type | This compound Content (%) | Antioxidant Assay | IC50 Value (µg/mL) | Reference |

| Astragalus membranaceus (Aerial Parts) | Ethyl Acetate | 45.87 | DPPH, ABTS, etc. | < 40 | [1] |

Note: The IC50 values represent the activity of the entire extract and not solely of this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

A common method to evaluate antioxidant activity is the DPPH assay. The general protocol involves:

-

Preparation of a DPPH solution in a suitable solvent (e.g., methanol).

-

Addition of various concentrations of the test extract to the DPPH solution.

-

Incubation of the mixture in the dark for a specified period (e.g., 30 minutes).

-

Measurement of the absorbance of the solution at a specific wavelength (typically around 517 nm).

-

Calculation of the percentage of radical scavenging activity. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Antibacterial Activity

Several studies have reported the antibacterial effects of plant oils and extracts containing this compound. These findings suggest a potential role for this compound in combating bacterial growth, although the precise mechanism of action remains to be elucidated for the pure substance.

Table 2: Antibacterial Activity of Extracts Containing this compound

| Plant Source | Extract Type | This compound Content (%) | Bacterial Strain(s) | MIC (mg/mL) | MBC (mg/mL) | Reference |

| Azadirachta indica (Neem) | Seed Oil | 10.23 | Aggregatibacter actinomycetemcomitans, Porphyromonas gingivalis, Fusobacterium nucleatum | 125 | 500 | |

| Astragalus membranaceus (Aerial Parts) | Ethyl Acetate | 45.87 | Pseudomonas aeruginosa, Escherichia coli | 0.039 | 0.3125 | [1] |

Note: MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values are for the entire extract.

Experimental Protocols

Broth Microdilution Method for MIC and MBC Determination

The antibacterial activity is often quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A standard protocol is as follows:

-

A two-fold serial dilution of the test extract is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension.

-

The plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the extract that visibly inhibits bacterial growth.

-

To determine the MBC, aliquots from the wells showing no growth are sub-cultured onto agar (B569324) plates.

-

The MBC is the lowest concentration that results in the death of 99.9% of the initial bacterial inoculum.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is suggested by studies on extracts from plants used in traditional medicine for inflammatory conditions. These extracts have been shown to modulate key inflammatory signaling pathways.

Signaling Pathways

Research on extracts containing this compound suggests a possible mechanism of anti-inflammatory action through the inhibition of the ERK/NF-κB signaling pathway . This pathway is a central regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory mediators. However, direct evidence of this compound's effect on this pathway is pending further investigation with the pure compound.

Caption: Potential anti-inflammatory mechanism of extracts containing this compound.

Conclusion and Future Directions

The existing body of scientific literature strongly suggests that this compound is a biologically active compound with promising antioxidant, antibacterial, and anti-inflammatory properties. However, a significant knowledge gap exists as most studies have been conducted on complex natural extracts. To fully elucidate the therapeutic potential of this compound, future research should focus on:

-

Isolation and Synthesis: Obtaining pure this compound through isolation from natural sources or chemical synthesis is crucial for definitive biological testing.

-

Quantitative Analysis: Determining the precise IC50, MIC, and other quantitative metrics for the pure compound against a wide range of targets.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by pure this compound to understand its mode of action.

-

In Vivo Studies: Progressing to well-designed animal models to evaluate the efficacy, pharmacokinetics, and safety of this compound.

By addressing these research priorities, the scientific community can unlock the full potential of this compound as a novel therapeutic agent.

References

A Technical Guide to the Natural Sources of Petroselinic Acid Methyl Ester for Researchers and Drug Development Professionals

Abstract

Petroselinic acid (cis-6-octadecenoic acid), a positional isomer of oleic acid, is a valuable monounsaturated fatty acid with emerging applications in the pharmaceutical, nutraceutical, and industrial sectors. Its methyl ester, petroselinic acid methyl ester, serves as a crucial derivative for both analytical quantification and as a precursor for further chemical synthesis. This technical guide provides an in-depth overview of the primary natural sources of petroselinic acid, details methodologies for its extraction and conversion to petroselinic acid methyl ester, and explores its interactions with key signaling pathways relevant to drug development. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

Petroselinic acid (18:1n-12) is distinguished from the more common oleic acid (18:1n-9) by the position of the double bond in its acyl chain.[1] This structural difference imparts unique chemical and biological properties, making it a fatty acid of significant interest. Naturally occurring primarily in the seed oils of the Apiaceae plant family, petroselinic acid has been investigated for its anti-inflammatory, antibacterial, and antifungal properties.[2][3] For researchers and professionals in drug development, understanding the natural sources and derivatization of this compound is essential for harnessing its therapeutic potential. Petroselinic acid methyl ester is the most common derivative for analytical purposes, particularly for gas chromatography (GC), and is also a key starting material for the synthesis of various bioactive molecules.[1]

Natural Sources and Quantitative Analysis of Petroselinic Acid

The most abundant natural sources of petroselinic acid are the seeds of plants belonging to the Apiaceae (or Umbelliferae) family.[2] The concentration of petroselinic acid in the seed oil can vary depending on the plant species, geographical origin, and extraction method.[2] Below is a summary of the petroselinic acid content in the seed oils of several prominent Apiaceae species.

Table 1: Petroselinic Acid Content in Seed Oils of Various Apiaceae Species

| Plant Species | Common Name | Petroselinic Acid Content (% of Total Fatty Acids) | Reference(s) |

| Coriandrum sativum | Coriander | 68.5 - 81.9% | [2][4] |

| Anethum graveolens | Dill | 79.9 - 87.2% | [2] |

| Foeniculum vulgare | Fennel | 43.1 - 81.9% | [2] |

| Petroselinum crispum | Parsley | 35.0 - 75.1% | [2] |

| Pimpinella anisum | Anise | 10.4 - 75.6% | [2] |

| Apium graveolens | Celery | 49.4 - 75.6% | [2] |

| Carum carvi | Caraway | 28.5 - 61.8% | [2] |

| Cuminum cyminum | Cumin | Not specified in provided results |

Experimental Protocols

This section details the methodologies for the extraction of petroselinic acid-rich oil from plant seeds and its subsequent conversion to petroselinic acid methyl ester. Coriander (Coriandrum sativum) seeds are used as a representative example due to their high petroselinic acid content.

Extraction of Coriander Seed Oil via Soxhlet Extraction

Soxhlet extraction is a widely used method for the efficient extraction of lipids from solid materials.

Materials:

-

Dried coriander seeds

-

Grinder or mill

-

Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)

-

Cellulose (B213188) extraction thimble

-

n-Hexane (reagent grade)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Seed Preparation: Grind dried coriander seeds into a fine powder to increase the surface area for extraction.

-

Thimble Loading: Accurately weigh a specific amount of the ground coriander seed powder (e.g., 20 g) and place it into a cellulose extraction thimble.

-

Apparatus Assembly: Assemble the Soxhlet apparatus with the round-bottom flask containing n-hexane (e.g., 250 mL) at the bottom, followed by the extraction chamber with the loaded thimble, and the condenser on top.

-

Extraction: Heat the n-hexane in the round-bottom flask using a heating mantle to its boiling point (approximately 69 °C). The solvent will vaporize, travel up to the condenser where it will cool and drip into the extraction chamber, immersing the thimble. Once the solvent level in the chamber reaches the top of the siphon arm, the entire volume of the solvent and extracted oil will be siphoned back into the round-bottom flask. This cycle is repeated for a designated period (e.g., 6-8 hours) to ensure complete extraction.

-

Solvent Recovery: After the extraction is complete, the n-hexane is removed from the extracted oil using a rotary evaporator.

-

Oil Yield Calculation: The resulting crude coriander seed oil is then weighed to determine the extraction yield.

Synthesis of Petroselinic Acid Methyl Ester via Acid-Catalyzed Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. In this case, the triglycerides in the coriander seed oil are converted to fatty acid methyl esters (FAMEs).

Materials:

-

Extracted coriander seed oil

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Boron Trichloride-Methanol solution (12% w/w)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Hexane

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve a known amount of the extracted coriander seed oil in toluene (B28343). Add a solution of 1% (v/v) methanolic sulfuric acid. A typical ratio is 1 mg of lipid to 1 mL of toluene and 2 mL of methanolic sulfuric acid.[5]

-

Reaction Conditions: The reaction mixture is heated at 50°C overnight (approximately 16 hours) under a nitrogen atmosphere to prevent oxidation.[5]

-

Quenching and Extraction: After cooling to room temperature, add 2 mL of a 2% (w/v) potassium bicarbonate solution to neutralize the acid catalyst. The FAMEs are then extracted twice with 5 mL of a hexane/diethyl ether mixture (1:1, v/v).[5]

-

Washing and Drying: The combined organic layers are washed with a saturated sodium bicarbonate solution and then with distilled water in a separatory funnel. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated using a rotary evaporator to yield the purified petroselinic acid methyl ester. The purity can be assessed by thin-layer chromatography (TLC) or gas chromatography (GC).[5]

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall workflow from the natural source to the purified petroselinic acid methyl ester.

Signaling Pathways

Petroselinic acid has been shown to modulate key signaling pathways implicated in inflammation and metabolism, making it a compound of interest for drug development.

Recent studies have demonstrated that petroselinic acid can suppress the cytosolic nucleic acid-mediated type I interferon signaling pathway.[3] This pathway, involving cGAS and STING, is a critical component of the innate immune response, and its dysregulation is associated with autoimmune disorders. Petroselinic acid has been shown to inhibit the activation of TBK1 and IRF3, key downstream effectors of STING.[3]

References

- 1. m-hikari.com [m-hikari.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to Methyl Petroselinate: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl petroselinate (B1238263), the methyl ester of petroselinic acid, is a monounsaturated fatty acid ester that has garnered increasing interest in the scientific community. As a derivative of petroselinic acid, which is abundantly found in the seeds of plants from the Apiaceae and Araliaceae families, methyl petroselinate serves as a valuable biochemical reagent and a potential candidate for various therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological activities of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Structure and Identification

This compound is systematically named methyl (Z)-6-octadecenoate.[3][4][5] It is a C19 fatty acid methyl ester with a single cis double bond located at the sixth carbon position from the carboxyl group.[3][4][5]

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | Methyl (Z)-6-octadecenoate | [3][5] |

| Synonyms | Methyl petroselenate, Methyl cis-6-octadecenoate, Petroselinic acid methyl ester | [3][4][6] |

| CAS Number | 2777-58-4 | [3][4][7] |

| Molecular Formula | C19H36O2 | [3][4][7][8][9] |

| Molecular Weight | 296.49 g/mol | [3][4][6][7][8][10] |

| Canonical SMILES | CCCCCCCCCCCC=CCCCCC(=O)OC | [3][9] |

| InChI | InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13- | [3][8][9] |

| InChIKey | QRTVDKVXAFJVRU-YPKPFQOOSA-N | [3][8][9] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to almost colorless liquid | [6] |

| Melting Point | -1°C (lit.) | [6] |

| Boiling Point | 158-160 °C at 2-3 Torr; 208-210°C at 10 Torr | [3][6] |

| Density | 0.8767 g/cm³ at 20°C | [3][6] |

| Refractive Index | 1.4501 at 20°C (589.3 nm) | [6] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and DMSO.[11] Insoluble in water. | [1] |

| Stability | Stable under recommended storage conditions (-20°C).[6] | |

| logP (o/w) | 8.229 (estimated) | [6][12] |

Biological Activities and Potential Therapeutic Applications

While research on this compound is ongoing, studies on its parent compound, petroselinic acid, provide significant insights into its potential biological effects. It is widely accepted in pharmacology that methyl esters of fatty acids can act as prodrugs, being hydrolyzed by cellular esterases to release the active free fatty acid. Therefore, the biological activities of petroselinic acid are considered highly relevant to this compound.

Anti-inflammatory Properties

Petroselinic acid has demonstrated notable anti-inflammatory properties. A key mechanism of its action involves the suppression of the type I interferon (IFN) signaling pathway, which plays a critical role in autoimmune and inflammatory diseases. Petroselinic acid has been shown to inhibit the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), key downstream effectors in this pathway.

Cytotoxicity

The cytotoxic potential of a compound is a critical parameter in drug development. While specific IC50 values for this compound are not extensively reported, general cytotoxicity assays can be employed to determine its effect on various cell lines.

Table 3: Representative Cytotoxicity Data for Related Compounds

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Isorhamnetin | A549 (Lung) | MTT | 26.6 | [13] |

| Tamarixetin | A549 (Lung) | MTT | 19.6 | [13] |

| Quercetin | A549 (Lung) | MTT | 72.2 | [13] |

| Podophyllotoxin | J45.01 (Leukemia) | Trypan Blue | 0.0040 (µg/mL) | [10] |

| Nerolidol | Leishmania | MTT | 0.008 (mM) | [10] |

Note: This table provides examples of cytotoxicity data for other natural products to illustrate the range of potential values. Specific testing is required for this compound.

Experimental Protocols

The following section details standardized protocols for the synthesis, purification, and analysis of this compound, which can be adapted for specific research needs.

Synthesis of this compound via Esterification

This protocol describes the acid-catalyzed esterification of petroselinic acid to yield this compound.

Methodology:

-

Dissolution: Dissolve petroselinic acid in anhydrous methanol (e.g., 1 g in 20 mL).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the methanolic solution while stirring.

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Neutralization: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.

-

Extraction: Extract the this compound with a non-polar organic solvent such as hexane (B92381) or diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification by Column Chromatography

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Methodology:

-

Column Preparation: Pack a glass column with silica (B1680970) gel (100-200 mesh) using a slurry method with hexane.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of ethyl acetate (B1210297) in hexane, starting with 100% hexane and gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

-

Product Isolation: Combine the fractions containing pure this compound and evaporate the solvent to yield the purified product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

Methodology:

-

Sample Preparation: Dilute the purified this compound in a suitable solvent (e.g., hexane) to an appropriate concentration (e.g., 1 mg/mL).

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Injector Temperature: 250°C.

-

Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 2 minutes, then ramp to a final temperature (e.g., 250°C) at a rate of 10°C/min, and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-500.

-

-

Data Analysis: Identify the this compound peak based on its retention time and mass spectrum, which should show a molecular ion peak at m/z 296.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of this compound.

¹H-NMR (400 MHz, CDCl₃):

-

δ 5.34 (m, 2H): Olefinic protons (-CH=CH-). The multiplet pattern arises from coupling to the adjacent methylene (B1212753) groups.

-

δ 3.67 (s, 3H): Methyl ester protons (-OCH₃).

-

δ 2.28 (t, J = 7.5 Hz, 2H): Methylene protons alpha to the carbonyl group (-CH₂-COO-).

-

δ 2.01 (m, 4H): Allylic protons (-CH₂-CH=CH-CH₂-).

-

δ 1.63 (m, 2H): Methylene protons beta to the carbonyl group (-CH₂-CH₂-COO-).

-

δ 1.28 (br s, 18H): Methylene protons of the long alkyl chain.

-

δ 0.88 (t, J = 6.8 Hz, 3H): Terminal methyl protons (-CH₂-CH₃).

¹³C-NMR (100 MHz, CDCl₃):

-

δ 174.3: Carbonyl carbon (-COO-).

-

δ 130.0, 129.8: Olefinic carbons (-CH=CH-).

-

δ 51.4: Methyl ester carbon (-OCH₃).

-

δ 34.1: Methylene carbon alpha to the carbonyl group.

-

δ 29.7 - 29.1: Methylene carbons of the long alkyl chain.

-

δ 27.2: Allylic carbons.

-

δ 24.9: Methylene carbon beta to the carbonyl group.

-

δ 22.7: Methylene carbon adjacent to the terminal methyl group.

-

δ 14.1: Terminal methyl carbon.

In Vitro Anti-inflammatory Assay

This protocol outlines a general method to assess the anti-inflammatory activity of this compound by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Cell Viability: In parallel, assess cell viability using an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.

Conclusion

This compound is a fatty acid ester with significant potential in various research and development areas, particularly in the context of inflammation. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and biological activities, along with practical experimental protocols for its synthesis, purification, and analysis. As research in this field continues to evolve, a thorough understanding of these fundamental aspects will be crucial for unlocking the full therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties [mdpi.com]

- 4. Evaluating TBK1 as a therapeutic target in cancers with activated IRF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Apparent Role of Phosphatidylcholine in the Metabolism of Petroselinic Acid in Developing Umbelliferae Endosperm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 11. Petroselinic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxic action of methylquercetins in human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An Examination of Omega Fatty Acid Nomenclature and Physiological Roles

A technical guide for researchers, scientists, and drug development professionals on the classification and function of omega fatty acids.

Introduction

In the fields of biochemistry and human health, omega fatty acids are of significant interest due to their diverse and crucial physiological roles. This guide provides a detailed overview of the standardized nomenclature for these molecules and summarizes the well-established functions of the major omega fatty acid families. It is important to note that, based on current scientific literature, there is no recognized class of "omega-12 fatty acids." The nomenclature of omega fatty acids is based on the location of the first double bond from the methyl (omega) end of the carbon chain, which gives rise to the well-characterized omega-3, omega-6, and omega-9 families. This document will clarify this naming convention and detail the physiological significance of these established classes.

Understanding Omega Fatty Acid Nomenclature

The naming of unsaturated fatty acids can be approached from two ends of the molecule: the carboxyl end (alpha carbon) and the methyl end (omega carbon). The "omega" (ω or n-) nomenclature system is particularly useful in nutritional science as it groups fatty acids into families with distinct metabolic pathways and physiological functions.[1][2][3]

-

Omega-3 (ω-3 or n-3) Fatty Acids: The first double bond is located at the third carbon atom from the omega end.[4][5]

-

Omega-6 (ω-6 or n-6) Fatty Acids: The first double bond is located at the sixth carbon atom from the omega end.[4]

-

Omega-9 (ω-9) Fatty Acids: The first double bond is located at the ninth carbon atom from the omega end.[1]

The human body cannot synthesize omega-3 and omega-6 fatty acids de novo because it lacks the necessary enzymes to introduce a double bond at the n-3 and n-6 positions.[4] Therefore, these are considered essential fatty acids that must be obtained from the diet.[6][7] Omega-9 fatty acids, in contrast, can be synthesized by the body and are thus considered non-essential.

The diagram below illustrates the principle of the omega nomenclature system.

Physiological Roles of Major Omega Fatty Acid Families

Omega-3 Fatty Acids

The primary omega-3 fatty acids in human physiology are alpha-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[5] While ALA is the plant-derived essential precursor, its conversion to the long-chain EPA and DHA in the body is inefficient.[8] Therefore, direct dietary intake of EPA and DHA, primarily from marine sources, is recommended.[5][9]

Key Physiological Roles:

-

Cardiovascular Health: Omega-3s, particularly EPA and DHA, are well-known for their cardioprotective effects. They contribute to lowering triglyceride levels, reducing blood pressure, and may have anti-arrhythmic properties.[10][11]

-

Anti-Inflammatory Effects: Omega-3 fatty acids are precursors to signaling molecules (eicosanoids) that are generally less inflammatory than those derived from omega-6 fatty acids. This anti-inflammatory action is crucial in modulating the body's inflammatory response.[10]

-

Brain Health and Development: DHA is a major structural component of the brain and retina.[4][12] It is vital for brain development in infants and for maintaining cognitive function throughout life.[8] Some research suggests a link between higher omega-3 intake and a reduced risk of age-related cognitive decline and Alzheimer's disease.[9][13]

-

Cell Membrane Structure: Omega-3 fatty acids are integral components of cell membranes, influencing their fluidity, permeability, and the function of membrane-bound proteins.[8][11]

Table 1: Summary of Key Omega-3 Fatty Acids

| Fatty Acid | Abbreviation | Common Sources | Key Physiological Roles |

| Alpha-Linolenic Acid | ALA | Flaxseed, chia seeds, walnuts, canola oil[8][9] | Essential precursor to EPA and DHA. |

| Eicosapentaenoic Acid | EPA | Fatty fish (salmon, mackerel, herring), algal oil[5][14] | Reduces inflammation, lowers triglycerides.[10] |

| Docosahexaenoic Acid | DHA | Fatty fish, algal oil[5][14] | Structural component of the brain and retina, crucial for neural development.[8][12] |

Omega-6 Fatty Acids

Linoleic acid (LA) is the essential omega-6 fatty acid, from which other omega-6s like arachidonic acid (AA) can be synthesized.[4]

Key Physiological Roles:

-

Pro-inflammatory Signaling: Arachidonic acid is a precursor to potent pro-inflammatory eicosanoids. While inflammation is a necessary physiological response, an excessive amount of omega-6 relative to omega-3 can promote a pro-inflammatory state.[7]

-

Cell Membrane Component: Like omega-3s, omega-6 fatty acids are important structural components of cell membranes.[7]

-

Skin Health: Omega-6 fatty acids are involved in maintaining the skin's barrier function. A deficiency can lead to skin conditions like dermatitis.[7]

-

Cholesterol Regulation: Replacing saturated fats with linoleic acid can lower total and LDL cholesterol levels.[4]

Table 2: Summary of Key Omega-6 Fatty Acids

| Fatty Acid | Abbreviation | Common Sources | Key Physiological Roles |

| Linoleic Acid | LA | Vegetable oils (soybean, corn, sunflower), nuts, seeds[15] | Essential precursor to other omega-6s, cholesterol reduction.[4] |

| Arachidonic Acid | AA | Meat, poultry, eggs[15] | Precursor to pro-inflammatory eicosanoids, cell signaling.[6] |

Omega-9 Fatty Acids

Oleic acid is the most common omega-9 fatty acid. As they are non-essential, there are no specific dietary intake recommendations.

Key Physiological Roles:

-

Cardiovascular Health: Replacing saturated fats with monounsaturated fats like oleic acid can contribute to a healthier lipid profile, including lower LDL cholesterol.

-

Energy Source: Like other fatty acids, omega-9s are an efficient source of energy.

Table 3: Summary of a Key Omega-9 Fatty Acid

| Fatty Acid | Abbreviation | Common Sources | Key Physiological Roles |

| Oleic Acid | OA | Olive oil, canola oil, almonds, avocados[1] | Lowers LDL cholesterol, energy source. |

The Omega-6 to Omega-3 Ratio

The balance between omega-6 and omega-3 fatty acids is critical for maintaining health. Western diets tend to be high in omega-6s and low in omega-3s, leading to a ratio that may promote chronic inflammation. A lower ratio of omega-6 to omega-3 fatty acids is generally considered more beneficial for health.

The diagram below illustrates the metabolic competition between omega-3 and omega-6 fatty acids.

Very-Long-Chain Fatty Acids (VLCFAs)

Fatty acids with 22 or more carbons are classified as very-long-chain fatty acids (VLCFAs).[12][16] These can be saturated or unsaturated and are found in specific tissues like the brain, retina, and skin.[12] The metabolism of VLCFAs is distinct from that of shorter-chain fatty acids, primarily occurring in peroxisomes.[16] While some VLCFAs are part of the omega-3 family (e.g., DHA is a C22 fatty acid), the term "VLCFA" refers to chain length, not the position of double bonds.[12] Recent research indicates that dietary intake of very-long-chain omega-3 fatty acids may have health benefits, including strengthening skin and bones, though human studies are still limited.[17]

Conclusion

The physiological roles of omega fatty acids are extensive and critical to human health, influencing everything from cardiovascular function and inflammation to brain development and cell membrane integrity. A thorough understanding of their classification, based on the scientifically established omega nomenclature, is fundamental for researchers, scientists, and drug development professionals. While the term "omega-12 fatty acids" does not correspond to a recognized class of fatty acids, the study of the established omega-3, omega-6, and omega-9 families continues to be a vital and promising area of research with significant therapeutic potential. A balanced dietary intake, particularly concerning the omega-6 to omega-3 ratio, is paramount for maintaining health and preventing chronic diseases.

References

- 1. Fatty Acid Nomenclature | Nutrition [courses.lumenlearning.com]

- 2. fiveable.me [fiveable.me]

- 3. med.libretexts.org [med.libretexts.org]

- 4. Essential Fatty Acids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]

- 6. Discovery of essential fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Omega-3 Fatty Acids: An Essential Contribution • The Nutrition Source [nutritionsource.hsph.harvard.edu]

- 9. Omega-3 Fatty Acids - Consumer [ods.od.nih.gov]

- 10. Omega-3 Fatty Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

- 12. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 17 Science-Based Benefits of Omega-3 Fatty Acids [healthline.com]

- 14. A Comprehensive Review of Chemistry, Sources and Bioavailability of Omega-3 Fatty Acids [mdpi.com]

- 15. 2.33 Fatty Acid Naming & Food Sources - Google ドキュメント [docs.google.com]

- 16. Very long chain fatty acid - Wikipedia [en.wikipedia.org]

- 17. nofima.com [nofima.com]

Methyl Petroselinate (CAS No. 2777-58-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl petroselinate (B1238263), the methyl ester of petroselinic acid (cis-6-octadecenoic acid), is a fatty acid methyl ester (FAME) of increasing interest in various scientific domains. Its unique structural isomerism with the more common oleic acid presents both challenges and opportunities in analytical chemistry and biological applications. This technical guide provides an in-depth overview of the core chemical and physical properties of Methyl petroselinate, detailed experimental protocols for its synthesis, purification, and analysis, and a summary of its known and potential biological activities. The information is presented to support researchers and professionals in drug development and other scientific fields in their work with this compound.

Chemical and Physical Properties

This compound is a monounsaturated fatty acid methyl ester with the molecular formula C19H36O2.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2777-58-4 | [1] |

| Molecular Formula | C19H36O2 | [1] |

| Molecular Weight | 296.49 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 158-160 °C at 2-3 Torr; 208-210 °C at 10 Torr | [1][3] |

| Melting Point | -1 °C to -3 °C | [2][3] |

| Density | 0.8767 g/cm³ at 20 °C | [1] |

| Refractive Index | 1.4501 at 20 °C | [3] |

| Synonyms | Methyl cis-6-octadecenoate, Petroselinic acid methyl ester | [2][4] |

Synthesis and Purification

The primary methods for obtaining this compound are through the esterification of petroselinic acid or the transesterification of oils rich in this fatty acid, such as parsley seed oil.[3][5]

Experimental Protocol: Synthesis via Transesterification of Parsley Seed Oil

This protocol describes a general method for the base-catalyzed transesterification of parsley seed oil to produce a mixture of fatty acid methyl esters, including this compound.

Materials:

-

Parsley seed oil

-

Methanol (anhydrous)

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Magnetic stirrer and stir bar

Procedure:

-

Catalyst Preparation: Prepare a 1% (w/v) solution of KOH or NaOH in anhydrous methanol. This should be done freshly before the reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add parsley seed oil and the freshly prepared methanolic catalyst solution. A typical molar ratio is 1:6 of oil to methanol.

-

Transesterification Reaction: Heat the mixture to 60-65 °C with continuous stirring. The reaction is typically carried out for 1-2 hours.

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Add hexane to extract the methyl esters and then add brine to wash the organic layer. Shake gently and allow the layers to separate. The lower layer (glycerol, excess methanol, and catalyst) is drained off.

-

Purification: Wash the upper organic layer (containing the FAMEs) two to three times with distilled water to remove any remaining impurities.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the hexane using a rotary evaporator to yield the crude this compound mixture.

Purification of this compound

Purification of this compound, particularly from its isomer methyl oleate, can be challenging. Fractional distillation under reduced pressure or preparative high-performance liquid chromatography (HPLC) are effective methods.[6][7][8]

Workflow for Synthesis and Purification of this compound

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization

Standard analytical techniques for the characterization of this compound include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification and quantification of this compound. The mass spectrum of FAMEs is characterized by fragmentation patterns resulting from cleavage at various points along the alkyl chain. The molecular ion peak (m/z 296.49) may be weak or absent in electron ionization (EI) mass spectra.[9]

General GC-MS Protocol for FAME Analysis:

-

Sample Preparation: Dilute the FAME sample in a suitable solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) into the GC.

-

Separation: Use a capillary column suitable for FAME analysis (e.g., a polar stationary phase). A temperature gradient program is typically employed to separate the components.

-

Detection: The separated components are detected by a mass spectrometer.

-

Data Analysis: Identify this compound by its retention time and comparison of its mass spectrum with a reference library.

Workflow for GC-MS Analysis of this compound

Caption: A typical workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts of the olefinic protons and carbons are particularly diagnostic.

| Carbon Atom | Chemical Shift (ppm) |

| C-6 | 129.8 |

| C-7 | 128.9 |

Note: Chemical shifts are relative to TMS and may vary slightly depending on the solvent.

Biological Activity and Potential Applications

The biological activity of pure this compound is not extensively documented. However, studies on its parent fatty acid and related plant extracts provide insights into its potential applications.

Cytotoxic Activity

An extract of Petroselinum sativum (parsley) seeds, which are rich in petroselinic acid, has demonstrated cytotoxic effects against MCF-7 human breast cancer cells in a concentration-dependent manner.[10] This suggests that petroselinic acid and its derivatives, such as this compound, may possess anticancer properties, warranting further investigation.

Anti-Inflammatory and Immunomodulatory Potential

Petroselinic acid has been shown to ameliorate autoimmune disorders by suppressing cytosolic-nucleic-acid-mediated type I interferon signaling.[4] As methyl esters are often used as prodrugs that are hydrolyzed in vivo to the active carboxylic acid, this compound could potentially exhibit similar anti-inflammatory and immunomodulatory effects.

Role in Lipid Metabolism Research

As a specific fatty acid methyl ester, this compound is a valuable tool for studying lipid metabolism.[11][12] It can be used in cell culture experiments to investigate the effects of a specific monounsaturated fatty acid on cellular processes such as lipid droplet formation, gene expression related to lipid synthesis and oxidation, and the modulation of signaling pathways involved in metabolic regulation.

Potential Signaling Pathways Modulated by Petroselinic Acid (and potentially this compound)

Caption: Hypothetical modulation of immune signaling by this compound via its hydrolysis to Petroselinic Acid.

Conclusion

This compound is a fatty acid methyl ester with distinct chemical properties and potential biological activities. While specific research on the pure compound is limited, the available data on its parent fatty acid and related natural extracts suggest promising avenues for further investigation, particularly in the areas of cancer research, inflammation, and immunology. The experimental protocols and analytical methods outlined in this guide provide a foundation for researchers to synthesize, purify, and characterize this compound for use in a variety of scientific applications. Further studies are needed to fully elucidate its biological functions and potential as a therapeutic agent or a tool for drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chembam.com [chembam.com]

- 7. cms.mz-at.de [cms.mz-at.de]

- 8. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 9. jeol.com [jeol.com]

- 10. journal.waocp.org [journal.waocp.org]

- 11. Effect of methyl 2-hexadecynoate on hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Progress of potential drugs targeted in lipid metabolism research [frontiersin.org]

An In-depth Technical Guide on the Discovery and Isolation of Methyl Petroselinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl petroselinate (B1238263), the methyl ester of petroselinic acid (cis-6-octadecenoic acid), is a significant monounsaturated fatty acid methyl ester (FAME) predominantly found in the seed oils of plants belonging to the Apiaceae and Araliaceae families. Its unique chemical structure, with a double bond at the C6 position, distinguishes it from the more common oleic acid and offers potential applications in the chemical and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of methyl petroselinate. It details experimental protocols for its extraction from natural sources, conversion to its methyl ester, and subsequent purification and analysis. Quantitative data on yields and purity are presented, along with spectroscopic data for its characterization. Furthermore, this guide explores the known biological context of its parent fatty acid, petroselinic acid, to provide insights into its potential relevance in cellular signaling.

Discovery and Historical Context

The journey to this compound begins with the discovery of its parent compound, petroselinic acid. In 1909, Vongerichten and Köhler first isolated this novel fatty acid from parsley seed oil (Petroselinum crispum). The name "petroselinic" is derived from Petroselinum, the genus name for parsley. Early research focused on identifying its structure and its prevalence in the plant kingdom, establishing it as a major component of seed oils in the Apiaceae family, which includes parsley, coriander, and fennel.

The conversion of fatty acids to their methyl esters for analytical purposes became standard practice with the advent of gas chromatography (GC). This derivatization to FAMEs increases the volatility of the fatty acids, making them amenable to GC analysis. While a specific date for the first synthesis of this compound is not prominently documented, its preparation would have followed the development of these standard esterification techniques in the mid-20th century.

Experimental Protocols

The isolation of pure this compound from its natural sources is a multi-step process involving oil extraction, conversion of the constituent triglycerides to fatty acid methyl esters, and subsequent purification of the this compound from the resulting FAME mixture. Coriander (Coriandrum sativum L.) seed oil is a particularly rich source, with petroselinic acid accounting for a significant portion of its total fatty acid content.[1]

Extraction of Coriander Seed Oil

Objective: To extract the crude oil from coriander seeds.

Methodology: Solvent extraction is a common method for obtaining coriander seed oil.

-

Materials: Dried coriander seeds, n-hexane, soxhlet apparatus, rotary evaporator.

-

Procedure:

-

Grind the dried coriander seeds to a fine powder to increase the surface area for extraction.

-

Place the ground seeds in a thimble and insert it into the main chamber of the soxhlet extractor.

-

Fill a round-bottom flask with n-hexane and connect it to the soxhlet extractor and a condenser.

-

Heat the n-hexane to its boiling point. The solvent vapor will travel up into the condenser, where it will cool and drip down onto the ground seeds, extracting the oil.

-

Continue the extraction for several hours until the solvent running through the siphon is clear.

-

After extraction, remove the solvent from the oil using a rotary evaporator to yield the crude coriander seed oil.

-

Preparation of Fatty Acid Methyl Esters (FAMEs)

Objective: To convert the triglycerides in the coriander seed oil to their corresponding fatty acid methyl esters.

Methodology: Acid-catalyzed transesterification is a widely used method.

-

Materials: Crude coriander seed oil, methanol (B129727), acetyl chloride (or concentrated sulfuric acid), sodium bicarbonate solution, anhydrous sodium sulfate (B86663), hexane (B92381).

-

Procedure:

-

Prepare a 5% (v/v) solution of anhydrous methanolic hydrogen chloride by slowly adding acetyl chloride to chilled anhydrous methanol. Alternatively, a solution of 1-2% sulfuric acid in methanol can be used.

-

Dissolve the crude coriander seed oil in the methanolic HCl solution in a round-bottom flask.

-

Reflux the mixture for 1-2 hours.

-

After cooling, add water to the mixture and extract the FAMEs with hexane.

-

Wash the hexane layer with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

Dry the hexane layer over anhydrous sodium sulfate and then evaporate the solvent to obtain the crude FAME mixture.

-

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude FAME mixture.

Methodology: A combination of urea (B33335) adduction and preparative chromatography can be employed. Urea adduction is a technique used to separate saturated and unsaturated fatty acids. Saturated fatty acids form crystalline complexes (adducts) with urea, while unsaturated fatty acids, like this compound, remain in the liquid phase.

-

Materials: Crude FAME mixture, urea, methanol, preparative thin-layer chromatography (TLC) plates impregnated with silver nitrate (B79036) (argentation TLC), developing solvent (e.g., hexane:diethyl ether), visualization reagent (e.g., iodine vapor or 2',7'-dichlorofluorescein).

-

Procedure:

-

Urea Adduction (Enrichment of Unsaturated FAMEs):

-

Dissolve the FAME mixture in a minimal amount of methanol.

-

Prepare a saturated solution of urea in methanol at an elevated temperature (e.g., 60-70°C).

-

Mix the FAME solution with the hot urea solution and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to facilitate the crystallization of urea-saturated FAME adducts.

-

Separate the liquid fraction (non-adduct fraction, enriched in unsaturated FAMEs) from the solid urea adducts by filtration.

-

Recover the enriched unsaturated FAMEs from the methanol solution by adding water and extracting with hexane. Evaporate the hexane to obtain the enriched FAME mixture.

-

-

Preparative Argentation Thin-Layer Chromatography:

-

Apply the enriched FAME mixture as a band onto a preparative argentation TLC plate.

-

Develop the plate in a chamber containing the appropriate developing solvent. The silver ions on the silica (B1680970) gel interact with the double bonds of the unsaturated FAMEs, retarding their movement up the plate. FAMEs with more double bonds will be retained more strongly.

-

After development, visualize the separated bands using a non-destructive method if possible (e.g., UV light if a fluorescent indicator is used) or by lightly exposing to iodine vapor. This compound will be one of the major bands.

-

Scrape the silica gel corresponding to the this compound band from the plate.

-

Elute the this compound from the silica gel using a polar solvent like diethyl ether or chloroform.

-

Filter the solution to remove the silica gel and evaporate the solvent to obtain purified this compound.

-

-

Data Presentation

The following tables summarize the quantitative data associated with the isolation and characterization of this compound.

Table 1: Yield and Composition of Coriander Seed Oil

| Parameter | Value | Reference |

| Oil Yield (% of seed weight) | 22.9 ± 1.0 | [1] |

| Petroselinic Acid (% of total fatty acids) | ~73 | [1] |

| Linoleic Acid (% of total fatty acids) | ~14 | [1] |

| Oleic Acid (% of total fatty acids) | ~6 | [1] |

| Palmitic Acid (% of total fatty acids) | ~3 | [1] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₉H₃₆O₂ | |

| Molecular Weight | 296.49 g/mol | |

| Appearance | Colorless to yellow oil | [2] |

| Boiling Point | 208-210 °C at 10 Torr | |

| ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | 0.88 (t, 3H), 1.21-1.42 (m, 20H), 1.60-1.68 (m, 2H), 2.01 (q, 2H), 2.30 (t, 2H), 3.67 (s, 3H), 5.30-5.41 (m, 2H) | [2] |

| ¹³C-NMR (Olefinic Carbons, CDCl₃) δ (ppm) | 129.0, 130.9 | |

| FTIR (cm⁻¹) | ~3005 (C-H stretch, vinyl), ~2925, ~2855 (C-H stretch, aliphatic), ~1740 (C=O stretch, ester), ~1435 (CH₃ bend), ~1170 (C-O stretch) | |

| Mass Spectrum (EI) m/z | 296 (M⁺), 265, 222, 180, 154, 125, 97, 83, 69, 55 (base peak) |

Mandatory Visualizations

Experimental Workflow

Potential Biological Signaling Context

While direct studies on the signaling pathways of this compound are limited, its parent fatty acid, petroselinic acid, can be considered in the context of fatty acid metabolism and signaling. Fatty acids are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[3][4][5][6]

Characterization and Analysis

Gas Chromatography (GC)

GC is the primary technique for analyzing the purity of this compound and for determining the fatty acid profile of the initial oil. A flame ionization detector (FID) is typically used for detection.

-

Column: A polar capillary column (e.g., a wax-type column) is suitable for separating FAMEs based on chain length and degree of unsaturation.

-

Temperature Program: A temperature gradient is used to elute the FAMEs, starting at a lower temperature and ramping up to a higher temperature.

-

Identification: Peaks are identified by comparing their retention times with those of known standards.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for structural elucidation. The ¹H-NMR spectrum of this compound shows characteristic signals for the olefinic protons around 5.3-5.4 ppm, the methoxy (B1213986) protons of the ester group at approximately 3.67 ppm, and the various aliphatic protons.[2] The ¹³C-NMR spectrum confirms the presence of the ester carbonyl carbon at around 174 ppm and the olefinic carbons at approximately 129-131 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. Other characteristic bands include those for C-H stretching of the aliphatic chain and the vinyl C-H stretching at around 3005 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound is observed at m/z 296. Common fragment ions result from cleavage at various points along the aliphatic chain and loss of the methoxy group. The base peak is often observed at m/z 55.

Conclusion

This compound, readily derivable from abundant natural sources like coriander seed oil, represents a valuable C18 fatty acid methyl ester with unique structural properties. The methodologies outlined in this guide, from solvent extraction and transesterification to purification by urea adduction and preparative chromatography, provide a robust framework for its isolation in high purity. The detailed analytical and spectroscopic data serve as a reference for its characterization. While further research is needed to fully elucidate the specific biological roles of this compound, its relationship to petroselinic acid suggests potential involvement in lipid metabolism signaling pathways, making it a compound of interest for further investigation in the fields of biochemistry and drug development.

References

- 1. Characterization of French Coriander Oil as Source of Petroselinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 3. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPARs at the crossroads of lipid signaling and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methyl petroselinate in plant lipidomics

An In-depth Technical Guide to Methyl Petroselinate (B1238263) in Plant Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petroselinic acid (cis-6-octadecenoic acid, 18:1Δ6) is a positional isomer of the common oleic acid (18:1Δ9).[1] While oleic acid is ubiquitous in the plant kingdom, petroselinic acid is a rare fatty acid primarily found as a major component of the seed oils in plants belonging to the Apiaceae (or Umbelliferae) family, as well as in some species of the Araliaceae family.[1][2] In these plants, it is predominantly stored in the form of triacylglycerols within the seeds.[1][3] The methyl ester of petroselinic acid, methyl petroselinate, is the derivatized form commonly analyzed in lipidomic studies, particularly those employing gas chromatography. This guide provides a comprehensive overview of the biosynthesis, distribution, analytical methodologies, and known biological signaling roles of this unique fatty acid.

Biosynthesis of Petroselinic Acid

The biosynthesis of petroselinic acid in plants is a well-elucidated pathway that diverges from the synthesis of the more common oleic acid. The key step is the introduction of a double bond at the Δ4 position of a C16 acyl chain, rather than the Δ9 position of a C18 chain.[1][4]

The process begins with the formation of palmitoyl-acyl carrier protein (16:0-ACP). A specific plastidial enzyme, a Δ4-acyl-ACP desaturase, then introduces a cis double bond between the fourth and fifth carbons, producing hexadecenoyl-ACP (16:1Δ4-ACP).[1][2] This desaturase is a key enzyme, and a 36 kDa protein has been identified as responsible for this activity in coriander.[1][5] Subsequently, the 16:1Δ4-ACP is elongated by a 3-ketoacyl-ACP synthase (KAS) I-1 enzyme to yield petroselinoyl-ACP (18:1Δ6-ACP).[2] The petroselinic acid is then cleaved from the ACP by a fatty acyl-ACP thioesterase (FATB-1/3) and exported from the plastid to the endoplasmic reticulum, where it is incorporated into triacylglycerols for storage.[2][3]

Figure 1: Biosynthesis pathway of petroselinic acid in plants.

Quantitative Distribution in Plant Species

The content of petroselinic acid varies significantly among different species of the Apiaceae family. Environmental factors, geographical origin, and seed maturity can also influence its abundance.[1] The following table summarizes the reported range of petroselinic acid content in the seed oils of several key plant species.

| Plant Species | Common Name | Petroselinic Acid Content (% of Total Fatty Acids) |

| Pimpinella anisum | Anise | 10.4 - 75.6[1][2] |

| Coriandrum sativum | Coriander | 1.0 - 81.9[1][2] |

| Carum carvi | Caraway | 28.5 - 61.8[1][2] |

| Apium graveolens | Celery | 49.4 - 75.6[1][2] |

| Anethum graveolens | Dill | 79.9 - 87.2[1][2] |

| Foeniculum vulgare | Fennel | 43.1 - 81.9[1][2] |

| Petroselinum crispum | Parsley | 35.0 - 75.1[1][2] |

| Thunbergia laurifolia | Laurel-leaved thunbergia | up to 92[6] |

Experimental Protocols for Analysis

The standard method for the analysis of fatty acids, including petroselinic acid, from plant tissues is gas chromatography-mass spectrometry (GC-MS) following lipid extraction and derivatization to fatty acid methyl esters (FAMEs).[7][8]

Lipid Extraction

This protocol is a generalized method for the extraction of total lipids from plant seeds.

-

Sample Preparation: Weigh approximately 200-500 mg of finely ground seed tissue into a glass centrifuge tube.[7]

-

Homogenization: Add 5 mL of a pre-cooled (4°C) chloroform (B151607):methanol (2:1, v/v) solution.[8] Homogenize the sample vigorously using a vortex mixer or a homogenizer for 3-5 minutes.

-

Phase Separation: Add 1 mL of 0.9% NaCl solution to the homogenate and vortex thoroughly to induce phase separation.

-

Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes to separate the layers.

-

Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a new, pre-weighed glass tube.

-

Re-extraction: Repeat the extraction process on the remaining aqueous phase and plant material with another 2 mL of chloroform. Combine the chloroform phases.

-

Solvent Evaporation: Evaporate the solvent from the pooled chloroform extract under a stream of nitrogen gas to obtain the total lipid extract.[9] The sample should be kept at a low temperature to minimize oxidation.[9]

-

Quantification: Determine the dry weight of the lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

To make the fatty acids volatile for GC analysis, they must be converted to their methyl esters.[10][11]

-

Sample Preparation: Dissolve a known amount of the lipid extract (e.g., 10-25 mg) in 1 mL of hexane (B92381) or toluene (B28343) in a reaction vial.

-

Transmethylation: Add 2 mL of 12-14% boron trichloride-methanol (BCl3-methanol) solution.[11]

-

Incubation: Seal the vial tightly and heat at 60-80°C for 10-45 minutes in a water bath or heating block.[10][11] The optimal time may need to be determined empirically.[11]

-

Extraction of FAMEs: Cool the reaction vessel to room temperature. Add 1 mL of water and 1-2 mL of hexane.[7][11]

-

Phase Separation and Collection: Shake the vial vigorously for 1-2 minutes.[11] Allow the layers to separate. The upper hexane layer contains the FAMEs.

-

Sample Preparation for GC-MS: Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.[7][11] An internal standard (e.g., nonadecanoic acid, C19:0) can be added before the transmethylation step for accurate quantification.[7]

Figure 2: Experimental workflow for FAME analysis from plant seeds.

Known Signaling Roles

Recent research has begun to uncover the biological activities of petroselinic acid beyond its role as a storage lipid. One significant finding is its involvement in modulating innate immune responses.

Petroselinic acid has been identified as an inhibitor of type I interferon signaling that is triggered by cytosolic nucleic acids.[12] This signaling pathway is crucial for antiviral defense but can be dysregulated in autoimmune diseases. Petroselinic acid has been shown to bind to the cytosolic nucleic acid sensors cGAS and RIG-I, thereby inhibiting the downstream phosphorylation of TBK1 and IRF3, which are key steps in the production of type I interferons.[12] This discovery suggests a potential therapeutic application for petroselinic acid in the treatment of autoimmune disorders characterized by overactive interferon signaling.[12]

Figure 3: Inhibition of Type I Interferon Signaling by Petroselinic Acid.

Conclusion

This compound, as the analyzable form of petroselinic acid, is a significant marker for the lipid composition of Apiaceae family seeds. Understanding its unique biosynthetic pathway, which is distinct from that of common fatty acids, opens avenues for metabolic engineering in oilseed crops. The standardized protocols for its extraction and analysis via GC-MS provide a robust framework for researchers in lipidomics. Furthermore, the emerging evidence of its role in modulating immune signaling pathways highlights its potential for drug development and warrants further investigation into its pharmacological properties. This guide serves as a foundational resource for scientists and professionals engaged in the study and application of this intriguing plant-derived lipid.

References

- 1. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aocs.org [aocs.org]

- 4. scispace.com [scispace.com]

- 5. Expression of a coriander desaturase results in petroselinic acid production in transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arabjchem.org [arabjchem.org]

- 9. blog.organomation.com [blog.organomation.com]

- 10. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]

- 11. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 12. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling [mdpi.com]

An In-depth Technical Guide to the Chemical Synthesis of cis-6-Octadecenoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of cis-6-octadecenoic acid methyl ester, also known as petroselinic acid methyl ester. The primary focus is on the Wittig reaction, a powerful and stereoselective method for the formation of C=C double bonds. This document details the necessary starting materials, experimental protocols, purification techniques, and analytical characterization of the final product. Quantitative data is summarized in tables for clarity, and key reaction pathways and workflows are visualized using Graphviz diagrams.

Introduction

cis-6-Octadecenoic acid is a monounsaturated fatty acid found in various plant and animal sources.[1] Its methyl ester derivative is a valuable compound in several research and industrial applications, including the development of biofuels, surfactants, and lubricants.[2] Furthermore, as a positional isomer of oleic acid, it serves as an important standard in lipid research and as a precursor for the synthesis of more complex bioactive molecules. While it can be isolated from natural sources, chemical synthesis provides a reliable and scalable method to obtain high-purity material for research and development.

The Wittig reaction is a well-established method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[3] A key advantage of this reaction is the predictable placement of the double bond. For the synthesis of cis-alkenes, non-stabilized ylides are typically employed under kinetically controlled conditions.[4][5] This guide will focus on the Wittig synthesis of cis-6-octadecenoic acid methyl ester from dodecyltriphenylphosphonium (B1215703) bromide and methyl 6-oxohexanoate (B1234620).

Synthesis Pathway

The synthesis of cis-6-octadecenoic acid methyl ester via the Wittig reaction involves two primary stages:

-

Preparation of the Wittig Reagent: This involves the formation of a phosphonium (B103445) salt from an alkyl halide and triphenylphosphine (B44618), followed by deprotonation with a strong base to generate the phosphorus ylide.

-

Wittig Reaction and Product Formation: The ylide then reacts with an aldehyde to form an oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and triphenylphosphine oxide as a byproduct.

The overall synthetic scheme is presented below:

Caption: Overall synthetic pathway for cis-6-octadecenoic acid methyl ester.

Experimental Protocols

Preparation of Dodecyltriphenylphosphonium Bromide

This procedure outlines the synthesis of the phosphonium salt, a crucial precursor for the Wittig reagent.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Bromododecane | 249.23 | 24.9 g | 0.1 |

| Triphenylphosphine | 262.29 | 26.2 g | 0.1 |

| Toluene | - | 150 mL | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in toluene.

-

Add 1-bromododecane to the solution.

-

Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate of the phosphonium salt will form.

-

Cool the mixture to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the dodecyltriphenylphosphonium bromide under vacuum.

Expected Yield: ~90-95%

Synthesis of cis-6-Octadecenoic Acid Methyl Ester

This protocol details the Wittig reaction between the prepared ylide and methyl 6-oxohexanoate. To favor the formation of the cis isomer, a non-stabilized ylide is generated in situ using a strong, aprotic base in a non-polar, aprotic solvent.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Dodecyltriphenylphosphonium bromide | 511.52 | 51.2 g | 0.1 |

| n-Butyllithium (n-BuLi) | 64.06 | 40 mL (2.5 M in hexanes) | 0.1 |

| Methyl 6-oxohexanoate | 144.17 | 14.4 g | 0.1 |

| Anhydrous Tetrahydrofuran (THF) | - | 300 mL | - |

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add dodecyltriphenylphosphonium bromide and anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add n-butyllithium dropwise to the stirred suspension. The formation of the ylide is indicated by a color change to deep red or orange.

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Dissolve methyl 6-oxohexanoate in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Expected Yield and Purity:

| Product | Expected Yield | Expected cis/trans Ratio |

| cis-6-Octadecenoic acid methyl ester | 60-75% | >90:10 |

Purification